molecular formula C11H16N2O2S B8429888 3-Methyl-4-(pyrrolidine-1-sulphonyl)-phenylamine

3-Methyl-4-(pyrrolidine-1-sulphonyl)-phenylamine

Cat. No.: B8429888
M. Wt: 240.32 g/mol
InChI Key: AWERBVPDNCEIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(pyrrolidine-1-sulphonyl)-phenylamine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylsulfonylaniline

InChI

InChI=1S/C11H16N2O2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3

InChI Key

AWERBVPDNCEIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.6 g of N-[3-methyl-4-(pyrrolidine-1-sulphonyl)-phenyl]-acetamide (2.13 mmol) are dissolved in 5 ml of ethanol and then 10 ml hydrochloric acid (6 N) are added thereto at ambient temperature. The mixture is stirred overnight at ambient temperature and then extracted three times with dichloromethane. The combined organic phases are washed successively with 5% sodium hydrogen carbonate solution and water. The aqueous phase is re-extracted with dichloromethane and combined with the dichloromethane phase already present, dried over sodium sulphate and evaporated down. A yellow oil is obtained which slowly crystallises out.
Name
N-[3-methyl-4-(pyrrolidine-1-sulphonyl)-phenyl]-acetamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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